molecular formula C9H14N2S B1441341 2-(4-Methyl-1,3-thiazol-2-yl)piperidine CAS No. 933682-70-3

2-(4-Methyl-1,3-thiazol-2-yl)piperidine

Cat. No.: B1441341
CAS No.: 933682-70-3
M. Wt: 182.29 g/mol
InChI Key: YGWOBOKVVXFSGP-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-2-yl)piperidine is a heterocyclic compound that features a thiazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine typically involves the reaction of 4-methylthiazole with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution on the thiazole ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1,3-thiazol-2-yl)morpholine
  • 2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine
  • 2-(4-Methyl-1,3-thiazol-2-yl)azepane

Uniqueness

2-(4-Methyl-1,3-thiazol-2-yl)piperidine is unique due to its specific combination of the thiazole and piperidine rings, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and bioactivity .

Properties

IUPAC Name

4-methyl-2-piperidin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWOBOKVVXFSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methyl-1,3-thiazol-2-yl)piperidine
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2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 3
2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 4
2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 5
2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 6
2-(4-Methyl-1,3-thiazol-2-yl)piperidine

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